Octadeca-10,15-dienoic acid Octadeca-10,15-dienoic acid
Brand Name: Vulcanchem
CAS No.: 142233-96-3
VCID: VC16821566
InChI: InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,8-9H,2,5-7,10-17H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C18H32O2
Molecular Weight: 280.4 g/mol

Octadeca-10,15-dienoic acid

CAS No.: 142233-96-3

Cat. No.: VC16821566

Molecular Formula: C18H32O2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

Octadeca-10,15-dienoic acid - 142233-96-3

Specification

CAS No. 142233-96-3
Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
IUPAC Name octadeca-10,15-dienoic acid
Standard InChI InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,8-9H,2,5-7,10-17H2,1H3,(H,19,20)
Standard InChI Key KGFMVFJMZIGUCV-UHFFFAOYSA-N
Canonical SMILES CCC=CCCCC=CCCCCCCCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Octadeca-10,15-dienoic acid, systematically named (10E,15Z)-octadeca-10,15-dienoic acid, belongs to the class of lineolic acids and derivatives. Its molecular formula C18H32O2\text{C}_{18}\text{H}_{32}\text{O}_{2} corresponds to a molecular weight of 280.45 g/mol, with a monoisotopic mass of 280.24023 Da . The IUPAC name reflects the trans (E) configuration at the 10th carbon and cis (Z) configuration at the 15th carbon, as denoted in its SMILES string:
[H]\C(CC)=C(\/[H])CCC\C([H])=C(\/[H])CCCCCCCCC(O)=O\text{[H]\textbackslash C(CC)=C(\textbackslash/[H])CCC\textbackslash C([H])=C(\textbackslash/[H])CCCCCCCCC(O)=O}
This stereochemical arrangement influences its physical properties and biological interactions .

Table 1: Key Molecular Properties of Octadeca-10,15-dienoic Acid

PropertyValue
Molecular FormulaC18H32O2\text{C}_{18}\text{H}_{32}\text{O}_{2}
Average Molecular Weight280.45 g/mol
Monoisotopic Mass280.24023 Da
IUPAC Name(10E,15Z)-octadeca-10,15-dienoic acid
CAS Registry NumberNot Available
SMILES[H]\C(CC)=C(/[H])CCC\C([H])=C(/[H])CCCCCCCCC(O)=O

Natural Occurrence and Biosynthetic Pathways

Biosynthetic Mechanisms

Biological and Pharmacological Implications

Comparative Analysis with Structural Isomers

The positional isomerism of double bonds profoundly affects biological activity. For instance:

Table 2: Comparative Properties of Octadecadienoic Acid Isomers

Property10,15-Dienoic Acid 10,12-Dienoic Acid
Double Bond Positions10E,15Z10E,12E
Molecular Weight280.45 g/mol280.4 g/mol
Known Biological RolesAntioxidant precursor Anti-inflammatory
Natural SourcesPlants, bovine systems Leucosceptrum canum

The 10,12 isomer’s conjugated double bonds enhance its stability and receptor-binding affinity, whereas the non-conjugated 10,15 configuration may limit its metabolic utilization .

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